3-Phenyl-2-propyn-1-amine
Overview
Description
3-Phenyl-2-propyn-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H9N and its molecular weight is 131.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 3-phenylprop-2-yn-1-amine is Dopamine β-hydroxylase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine from dopamine.
Mode of Action
3-phenylprop-2-yn-1-amine acts as an inhibitor of Dopamine β-hydroxylase . By inhibiting this enzyme, it prevents the conversion of dopamine to norepinephrine, thereby affecting the levels of these neurotransmitters in the body.
Pharmacokinetics
It’s worth noting that the compound’s lipophilicity and water solubility can influence its bioavailability .
Biochemical Analysis
Biochemical Properties
3-Phenyl-2-propyn-1-amine plays a significant role in biochemical reactions, particularly as a dopamine β-hydroxylase inhibitor . This enzyme is responsible for the conversion of dopamine to norepinephrine, a crucial neurotransmitter in the nervous system. By inhibiting this enzyme, this compound can affect the levels of dopamine and norepinephrine, thereby influencing various physiological processes. The compound interacts with dopamine β-hydroxylase by binding to its active site, preventing the enzyme from catalyzing the conversion of dopamine to norepinephrine .
Cellular Effects
This compound has been shown to impact various types of cells and cellular processes. In neuronal cells, the inhibition of dopamine β-hydroxylase by this compound leads to increased levels of dopamine and decreased levels of norepinephrine . This alteration in neurotransmitter levels can influence cell signaling pathways, gene expression, and cellular metabolism. For example, increased dopamine levels can enhance dopaminergic signaling pathways, which are involved in mood regulation, motor control, and reward mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with dopamine β-hydroxylase. By binding to the active site of the enzyme, this compound inhibits its activity, preventing the conversion of dopamine to norepinephrine . This inhibition can lead to changes in gene expression, as the altered levels of neurotransmitters can affect the transcription of genes involved in neurotransmitter synthesis, release, and reuptake . Additionally, the compound may interact with other biomolecules, such as receptors and transporters, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to the compound can lead to sustained changes in neurotransmitter levels and associated cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit dopamine β-hydroxylase without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, such as neurotoxicity or disruptions in normal physiological functions . Threshold effects have been identified, where a certain dosage level is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized by enzymes in the liver, where it undergoes biotransformation to produce metabolites that can be excreted from the body . The specific enzymes and cofactors involved in its metabolism include cytochrome P450 enzymes, which play a crucial role in the oxidation and conjugation of the compound . These metabolic processes can affect the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . For example, it may be transported by dopamine transporters, which are responsible for the uptake of dopamine and related compounds into neurons . The distribution of this compound can influence its pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to synaptic vesicles in neurons, where it can interact with neurotransmitter synthesis and release machinery . This localization can enhance its efficacy in modulating neurotransmitter levels and associated cellular processes .
Properties
IUPAC Name |
3-phenylprop-2-yn-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHHYUARFKIUDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70999412 | |
Record name | 3-Phenylprop-2-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70999412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78168-74-8 | |
Record name | 3-Phenylpropargylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078168748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenylprop-2-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70999412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Phenyl-2-propyn-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-phenylprop-2-yn-1-amine in organic synthesis?
A1: 3-phenylprop-2-yn-1-amine serves as a valuable building block in organic synthesis, particularly in the production of propargylamines. One notable reaction is the three-component coupling of aldehydes, amines, and alkynes (A3-coupling) catalyzed by dinuclear silver-bis(N-heterocyclic carbene) complexes. [] The reaction involves the formation of a new carbon-carbon bond between the aldehyde and alkyne components, with the amine acting as both a nucleophile and an electrophile.
Q2: How does the structure of the N-heterocyclic carbene ligand in silver complexes influence the catalytic activity of 3-phenylprop-2-yn-1-amine formation?
A2: Research indicates that increasing the chain length of the alkyl substituent on the N-heterocyclic carbene ligand in dinuclear silver complexes enhances the catalytic performance in the A3-coupling reaction leading to 3-phenylprop-2-yn-1-amine. Specifically, a silver complex featuring a butyl substituent on the ligand exhibited the highest activity, achieving an 81% yield of N,N-diethyl-3-phenylprop-2-yn-1-amine. [] This suggests that steric factors associated with the ligand structure play a crucial role in the catalytic cycle.
Q3: Does 3-phenylprop-2-yn-1-amine interact with dopamine beta-monooxygenase (DBM)?
A3: Yes, 3-phenylprop-2-yn-1-amine acts as a potent inactivator of DBM. While it doesn't exhibit detectable substrate activity with DBM, it rapidly inactivates the enzyme. [] This inactivation mechanism is likely distinct from the one observed with olefinic substrates of DBM, suggesting a unique interaction between 3-phenylprop-2-yn-1-amine and the enzyme's active site.
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